3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with substitutions influencing its physicochemical and biological properties. Key structural features include:
- 6,7-Dimethoxy groups: Increase hydrophilicity and modulate electronic distribution.
- 3-Methylbenzyl moiety: Introduces steric bulk and lipophilicity.
The molecular formula is C₂₅H₂₁FNO₅S (calculated molecular weight: 466.50 g/mol). While direct experimental data (e.g., melting point, spectral data) for this compound are unavailable in the provided evidence, analogs suggest a melting point range of 130–220°C, influenced by substituent polarity and crystallinity .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-16-5-4-6-17(11-16)14-27-15-24(33(29,30)19-9-7-18(26)8-10-19)25(28)20-12-22(31-2)23(32-3)13-21(20)27/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEMQSVLRFTGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one exhibits a range of applications primarily in the fields of medicinal chemistry and pharmacology. This article delves into its structural characteristics, biological activities, and potential therapeutic uses, supported by data tables and case studies.
Structural Characteristics
The structure of the compound is notable for its dihydroquinolinone core, which is a common motif in many bioactive compounds. The presence of dimethoxy and fluorobenzenesulfonyl groups enhances its lipophilicity and may influence its interaction with biological targets. The fluorine atom is particularly significant as it can modulate the compound's pharmacokinetic properties.
Anticancer Potential
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit the hypoxia-inducible factor 1 (HIF-1) pathway, which is often upregulated in tumors. This inhibition can lead to reduced tumor growth in various cancer models .
Antimicrobial Properties
Additionally, derivatives of this compound have been tested for antimicrobial activity. The presence of the sulfonyl group has been linked to enhanced interactions with microbial targets, making it a candidate for developing new antibiotics .
Case Studies
- Cancer Inhibition : In a study examining the effects of structurally related compounds on HIF-1 activity, it was found that modifications to the sulfonamide moiety significantly increased inhibitory potency against cancer cell lines. This suggests that fine-tuning the structure can lead to more effective anticancer agents .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features showed promising activity, highlighting the potential for developing new antimicrobial therapies .
Pharmacological Insights
The pharmacological profile of This compound suggests it may act through multiple mechanisms:
- HIF-1 Pathway Inhibition : By interfering with HIF-1 signaling, these compounds can potentially starve tumors of oxygen and nutrients.
- Antimicrobial Action : The sulfonyl group enhances binding to bacterial enzymes or receptors.
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Sulfonyl Group
Key Observations :
- Fluorine vs.
- Ethoxy Substitution : The ethoxy group in the analog increases molecular weight and hydrophilicity, suggesting lower logP (estimated ~2.8) .
Core Structure Modifications
Key Observations :
- Quinolin-4-one vs. Dihydroisoquinoline: The dihydroisoquinoline core in CIQ enables selective NMDA receptor modulation, whereas quinolin-4-one derivatives may target broader kinase pathways .
- Hybrid Structures: Pyridazine-quinoline hybrids exhibit anticancer activity, suggesting that the target compound’s sulfonyl and benzyl groups could be optimized for similar applications .
Implications for Drug Design
Biological Activity
The compound 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H20FNO4S
- Molecular Weight : 373.43 g/mol
The presence of the fluorobenzenesulfonyl group and methoxy substitutions on the quinoline nucleus are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
- Case Study : A study evaluating structurally related compounds demonstrated that modifications to the quinoline structure could enhance cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The introduction of sulfonyl groups was particularly noted for improving selectivity and potency against tumor cells .
Anti-inflammatory Effects
In addition to anticancer activity, some derivatives have shown promising anti-inflammatory effects. The sulfonamide moiety is known to interact with inflammatory pathways, potentially inhibiting cytokine production.
- Research Findings : A series of experiments revealed that compounds with similar structures significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. The fluorobenzenesulfonyl group enhances the compound's ability to penetrate bacterial membranes.
- Experimental Results : In vitro assays indicated that certain analogs exhibited bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound is primarily attributed to its ability to modulate key molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Cytokine Modulation : It can downregulate cytokine production in immune cells.
- Membrane Disruption : Its structural components allow it to disrupt bacterial membranes effectively.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20FNO4S |
| Molecular Weight | 373.43 g/mol |
| Anticancer Activity | Significant against various lines |
| Anti-inflammatory Activity | Reduces IL-6 and TNF-α levels |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
What are the common synthetic routes for synthesizing this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions starting with the quinoline core, followed by sequential functionalization of substituents (e.g., fluorobenzenesulfonyl, methoxy groups). Key parameters include:
- Catalyst selection : Lewis acids like indium(III) chloride improve cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction homogeneity .
- Temperature control : Microwave-assisted synthesis (360 W, 5 minutes) reduces reaction time and improves purity .
- Purification methods : Column chromatography or crystallization (e.g., CH₂Cl₂/di-isopropylether) ensures high purity .
How can researchers characterize the compound’s structural and physicochemical properties?
- Structural confirmation : X-ray crystallography resolves dihedral angles between aromatic rings and hydrogen bonding patterns (e.g., N–H⋯N interactions) .
- Spectroscopic analysis : ¹H/¹³C NMR identifies substituent positions, while IR confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- Solubility profiling : Test solubility in organic solvents (e.g., DMSO) vs. aqueous buffers to guide biological assay design .
What preliminary assays are recommended to screen biological activity?
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ = 12 µM) to assess apoptosis via caspase activation .
- Anti-inflammatory potential : Measure TNF-α and IL-6 suppression in murine models .
- Antioxidant capacity : DPPH/ABTS assays quantify radical scavenging activity .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Mechanistic redundancy checks : Use siRNA knockdown or inhibitor co-treatment to confirm target specificity (e.g., caspase dependency in apoptosis) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC₅₀ values across labs .
What experimental designs optimize environmental fate studies for this compound?
- Compartmental analysis : Track distribution in abiotic (soil, water) and biotic (cell cultures, model organisms) matrices using LC-MS/MS .
- Degradation kinetics : Simulate UV/ozone exposure to assess photolytic stability and byproduct toxicity .
- Longitudinal sampling : Use randomized block designs with split-split plots to control variables like pH and temperature over time .
How can synthetic methods be scaled while maintaining stereochemical integrity?
- Flow chemistry : Continuous reactors minimize side reactions during sulfonylation and methoxy group introduction .
- Chiral auxiliaries : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of dihydroquinoline derivatives .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
What strategies mitigate off-target effects in receptor modulation studies?
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities for GPCRs or kinase domains .
- Selectivity panels : Screen against 100+ kinases or ion channels (e.g., Eurofins Panlabs) to identify cross-reactivity .
- Metabolite profiling : HRMS identifies active metabolites that may contribute to off-target effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
